An In-depth Technical Guide to 4-(2-Methylmorpholin-4-yl)benzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(2-Methylmorpholin-4-yl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of modern medicinal chemistry and materials science, the exploration of novel chemical scaffolds is paramount to innovation. This guide focuses on a specific, and likely novel, compound: 4-(2-Methylmorpholin-4-yl)benzaldehyde . A thorough search of public chemical databases and literature does not yield a specific Chemical Abstracts Service (CAS) number for this molecule. This suggests that it is either a very recent discovery, a custom-synthesized intermediate not yet in the public domain, or a theoretical structure.
The absence of a CAS number and associated experimental data necessitates a predictive and comparative approach. This guide will, therefore, leverage established chemical principles and extensive data available for its close structural analogs to provide a comprehensive technical overview. We will delve into a proposed synthetic route, predict its physicochemical properties, discuss its potential applications in drug discovery, and outline critical safety and handling protocols. The insights provided are grounded in the well-documented chemistry of its parent structures, namely 4-morpholinobenzaldehyde and other methylated isomers.
Molecular Identity and Structural Elucidation
The core structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde integrates a benzaldehyde moiety with a 2-methyl-substituted morpholine ring via a nitrogen-carbon bond at the para position of the phenyl ring.
Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol
The introduction of a methyl group at the 2-position of the morpholine ring introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-4-(2-methylmorpholin-4-yl)benzaldehyde and (S)-4-(2-methylmorpholin-4-yl)benzaldehyde. The stereochemistry could significantly influence its biological activity and must be a key consideration in any synthetic and application-focused endeavor.
Caption: Chemical structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde.
Proposed Synthesis and Mechanistic Insights
The most logical and established method for synthesizing N-aryl morpholines is through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. Given the commercial availability of 2-methylmorpholine and an activated aryl halide like 4-fluorobenzaldehyde, the SNAr pathway is a practical choice.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from the known synthesis of 4-morpholinobenzaldehyde.[1]
Reactants:
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2-Methylmorpholine
-
4-Fluorobenzaldehyde
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Potassium Carbonate (K₂CO₃) as a base
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N,N-Dimethylformamide (DMF) as the solvent
Procedure:
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To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 2-methylmorpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMF to dissolve the reactants.
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Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
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Collect the crude product by filtration and wash thoroughly with water.
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Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Causality of Experimental Choices:
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4-Fluorobenzaldehyde: The fluorine atom is a good leaving group for SNAr reactions, activated by the electron-withdrawing aldehyde group.
-
Potassium Carbonate: A mild inorganic base is sufficient to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.
-
DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the potassium cation without hydrogen bonding to the nucleophile (2-methylmorpholine), thus maintaining its reactivity.
Caption: Proposed workflow for the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde.
Predicted Physicochemical Properties
The physicochemical properties of the target compound are predicted based on its close structural analogs.
| Property | 4-morpholinobenzaldehyde[2][3] | 2-methyl-4-morpholin-4-yl-benzaldehyde[4][5] | Predicted: 4-(2-Methylmorpholin-4-yl)benzaldehyde |
| CAS Number | 1204-86-0 | 736991-00-7 | Not available |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ |
| Molecular Weight | 191.23 g/mol | 205.25 g/mol | 205.25 g/mol |
| Appearance | Yellow or white to tan powder[6] | - | Likely a solid at room temperature |
| Melting Point | 65-69 °C[3] | - | Expected to be in a similar range, possibly slightly lower due to the methyl group disrupting crystal packing. |
| Boiling Point | - | 386.3±42.0 °C (Predicted)[5] | Likely similar to the 2-methyl isomer. |
| Solubility | Poorly soluble in water[6] | - | Expected to have low water solubility but good solubility in organic solvents. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The benzaldehyde functional group is a versatile chemical handle for further synthetic modifications.
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As a Building Block: The aldehyde group can be readily converted into a variety of other functional groups or used in condensation reactions to build more complex molecules. For instance, it can be a precursor for the synthesis of hydrazones, semicarbazones, and thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antimicrobial properties.
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PI3 Kinase Inhibitors: Morpholine-containing compounds have been successfully developed as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial targets in cancer therapy. The core structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde could serve as a starting point for the design of novel PI3K inhibitors.
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Antimicrobial Agents: The morpholine nucleus is present in several antimicrobial drugs. The title compound could be a valuable intermediate for the synthesis of new antibacterial or antifungal agents.
Safety, Handling, and Storage
As there is no specific Safety Data Sheet (SDS) for 4-(2-Methylmorpholin-4-yl)benzaldehyde, a conservative approach to safety is essential, based on the known hazards of its parent compounds, benzaldehyde and morpholine derivatives.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Health Hazards: Based on analogs, this compound should be considered harmful if inhaled and may cause skin and serious eye irritation.[8] There may also be a risk of respiratory irritation.[8] Some related benzaldehyde compounds are suspected of damaging fertility or the unborn child.[8]
-
Fire and Explosion Hazards: While not highly flammable, combustible dust may be formed. Avoid creating dust clouds. Keep away from sources of ignition.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It may be sensitive to air, light, and moisture.
Conclusion and Future Outlook
4-(2-Methylmorpholin-4-yl)benzaldehyde represents an intriguing, albeit not widely documented, chemical entity. Its synthesis should be achievable through standard organic chemistry techniques. The presence of the 2-methylmorpholine moiety offers a chiral handle and potentially favorable pharmacokinetic properties, making it a valuable building block for the synthesis of new bioactive molecules. Further research is warranted to isolate and characterize this compound, confirm its physicochemical properties, and explore its utility in medicinal chemistry and materials science. As with any novel compound, all handling and experimental work should be conducted with the utmost care and adherence to stringent safety protocols.
References
- PubChem. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. National Center for Biotechnology Information.
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- Sigma-Aldrich. (2025, November 6). Benzaldehyde Safety Data Sheet.
- Fisher Scientific. (2025, December 20). 4-(2-Furyl)benzaldehyde Safety Data Sheet.
- Echemi. (2019, July 15). 4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE Safety Data Sheet.
- PubChem. (n.d.). 4-Morpholinobenzaldehyde. National Center for Biotechnology Information.
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- ChemicalBook. (n.d.). 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE | 736991-00-7.
- Chemsrc. (2025, November 4). 4-(3-Methylmorpholin-4-yl)benzaldehyde | CAS#:1154941-81-7.
- Chem-Impex. (n.d.). 4-(Morpholine-4-carbonyl)benzaldehyde.
- Sigma-Aldrich. (n.d.). 4-(4-morpholinyl)benzaldehyde.
- OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- ResearchGate. (2025, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
- Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
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